N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,1-dimethyl-1H-pyrazole-4-sulfonamide
Overview
Description
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,1-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C11H16ClN5O2S and its molecular weight is 317.80 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.0713236 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research has led to the development of novel heterocyclic compounds containing a sulfonamido moiety, aiming to explore their use as antibacterial agents. The synthesis processes involved reacting precursors with active methylene compounds to produce derivatives with potential antibacterial activity. For example, Azab et al. (2013) synthesized compounds tested for antibacterial activity, with several showing high activities, highlighting the chemical's role in developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Another area of application involves the synthesis of pyrazoline benzensulfonamides, investigated for their inhibitory effects on carbonic anhydrase (CA) and acetylcholinesterase (AChE) enzymes. Research by Ozmen Ozgun et al. (2019) demonstrated that these compounds exhibit strong inhibition against CA and AChE enzymes, offering a basis for developing novel therapeutic agents for conditions where enzyme inhibition is beneficial (Ozmen Ozgun et al., 2019).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant properties of sulfonamide derivatives have also been extensively studied. For instance, Badgujar, More, & Meshram (2017) synthesized new sulfonamides and evaluated their in vitro antimicrobial activities against selected bacterial and fungal strains. Their research indicates significant antimicrobial and antioxidant activities among the synthesized compounds, suggesting their potential in treating infections and oxidative stress-related conditions (Badgujar, More, & Meshram, 2017).
Properties
IUPAC Name |
N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-N,1-dimethylpyrazole-4-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN5O2S/c1-4-17-11(10(12)6-14-17)8-16(3)20(18,19)9-5-13-15(2)7-9/h5-7H,4,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIKJILAIVXANF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CN(C)S(=O)(=O)C2=CN(N=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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